

Asn-Pro-Val-PABC-MMAE TFA: A Technical Guide for Research Applications

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Compound of Interest		
Compound Name:	Asn-pro-val-pabc-mmae tfa	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker, **Asn-Pro-Val-PABC-MMAE TFA**, for research use. This document details its chemical properties, synthesis, and experimental applications, with a focus on quantitative data and detailed protocols to support drug development professionals.

Core Compound Data

Asn-Pro-Val-PABC-MMAE TFA is a potent ADC linker used in the synthesis of antibody-drug conjugates.[1][2] It comprises a neutrophil elastase-sensitive peptide sequence (Asn-Pro-Val), a self-immolative para-aminobenzylcarbamate (PABC) spacer, and the cytotoxic agent monomethyl auristatin E (MMAE). The trifluoroacetic acid (TFA) salt form aids in its stability and solubility.

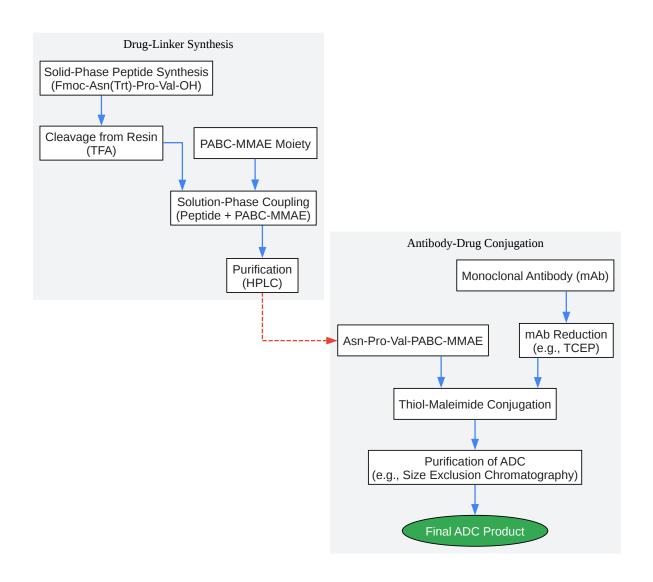


Property	Value	Source
Product Name	Asn-Pro-Val-PABC-MMAE TFA	MedchemExpress
Catalog Number	HY-144629	MedchemExpress
Molecular Formula	C63H97F3N10O15	[3]
Molecular Weight	1291.50 g/mol	[3]
CAS Number	2893871-67-3	[3]
Appearance	White to off-white solid	
Purity	≥98% (as determined by HPLC)	
Solubility	Soluble in DMSO (≥ 100 mg/mL)	[4]
Storage Conditions	-20°C, sealed, away from moisture and light	[4]

Synthesis and Conjugation Workflow

The synthesis of Asn-Pro-Val-PABC-MMAE and its subsequent conjugation to a monoclonal antibody (mAb) is a multi-step process. The general workflow involves solid-phase peptide synthesis of the Asn-Pro-Val tripeptide, followed by solution-phase coupling to the PABC-MMAE moiety. The terminal functional group is then modified for antibody conjugation.





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Caption: General workflow for the synthesis of Asn-Pro-Val-PABC-MMAE and its conjugation to an antibody.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and evaluation of similar ADC linkers and the specific procedures outlined for Asn-Pro-Val-PABC-MMAE.

Synthesis of Asn-Pro-Val-PABC-MMAE

This protocol describes a generalized approach for the synthesis of the peptide-linker conjugate.

- Solid-Phase Peptide Synthesis (SPPS) of Asn-Pro-Val:
 - The tripeptide is assembled on a pre-loaded Wang resin using standard Fmoc (9fluorenylmethyloxycarbonyl) chemistry.
 - The amino acids are sequentially coupled using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).
 - The Fmoc protecting group is removed with a solution of piperidine in DMF (dimethylformamide) between each coupling step.
- Cleavage from Resin:
 - The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).
- Coupling to PABC-MMAE:
 - The cleaved and purified tripeptide is coupled to the pre-synthesized PABC-MMAE moiety in a solution phase reaction.
 - Standard peptide coupling reagents are used to facilitate the formation of the amide bond.



• Purification:

- The final drug-linker conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- The identity and purity of the product are confirmed by mass spectrometry and analytical HPLC.

Antibody-Drug Conjugation

This protocol outlines the conjugation of the drug-linker to a monoclonal antibody.

- Antibody Reduction:
 - The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups.
 - A reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) is used in a controlled manner to achieve the desired drug-to-antibody ratio (DAR).
- Conjugation Reaction:
 - The maleimide-activated Asn-Pro-Val-PABC-MMAE is added to the reduced antibody solution.
 - The reaction proceeds via a Michael addition between the thiol groups on the antibody and the maleimide group on the linker, forming a stable thioether bond.
- Purification of the ADC:
 - The resulting ADC is purified from unconjugated linker and antibody using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
 - The final ADC product is characterized for its DAR, purity, and aggregation state.

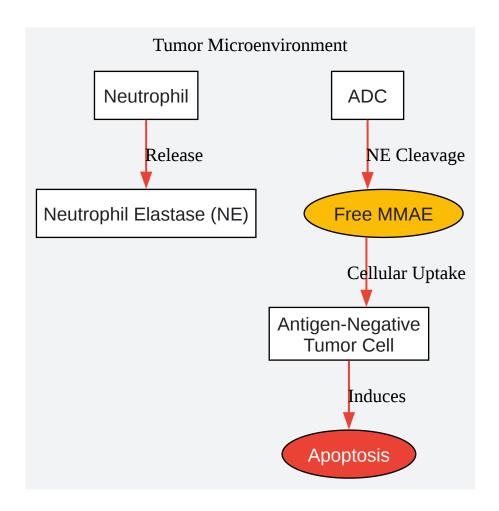
Mechanism of Action and Signaling Pathways



The Asn-Pro-Val-PABC-MMAE linker is designed for dual release of the MMAE payload, both intracellularly and extracellularly, through cleavage by neutrophil elastase.

Extracellular Release and Bystander Effect

In the tumor microenvironment, neutrophils can release neutrophil elastase, which can cleave the Asn-Pro-Val sequence of the ADC that has accumulated at the tumor site. This extracellular release of MMAE can then exert a "bystander effect," killing neighboring tumor cells that may not express the target antigen.



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Caption: Extracellular release of MMAE and the bystander effect.

Intracellular Trafficking and Payload Delivery

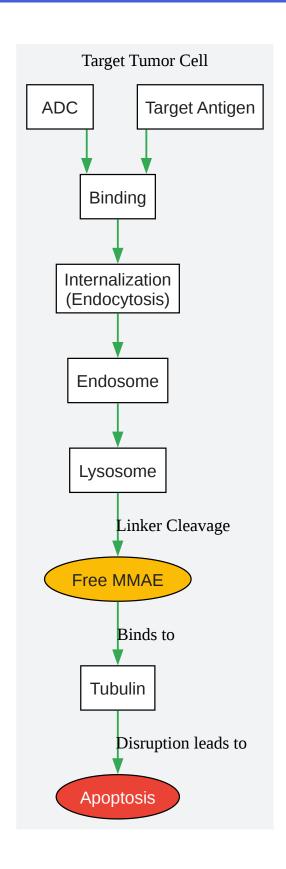


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Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway. Within the lysosome, proteases, potentially including cathepsins or internalized neutrophil elastase, cleave the linker, leading to the release of MMAE into the cytoplasm. The released MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.





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Caption: Intracellular trafficking and mechanism of action of the ADC.



Conclusion

Asn-Pro-Val-PABC-MMAE TFA is a versatile ADC linker that offers the potential for both targeted intracellular drug delivery and a bystander effect through extracellular payload release. The information and protocols provided in this guide are intended to facilitate the research and development of novel antibody-drug conjugates utilizing this innovative linker technology. Researchers should consult the primary literature for more detailed experimental conditions and characterization data.

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